molecular formula C10H15NO B2507241 (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol CAS No. 926229-26-7

(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol

Cat. No.: B2507241
CAS No.: 926229-26-7
M. Wt: 165.236
InChI Key: ILHFQIWOESKLQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is primarily used in proteomics research. It serves as a tool for studying protein interactions and functions . Its applications extend to:

Mechanism of Action

The exact mechanism of action for (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is not well-documented. it is known to interact with proteins, potentially affecting their structure and function. The molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol: Similar structure with an ethanol group instead of methanol.

    (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acetone: Contains an acetone group instead of methanol.

    (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)amine: Features an amine group instead of methanol.

Uniqueness

What sets (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol apart is its specific structure, which allows for unique interactions with proteins. This makes it particularly valuable in proteomics research .

Properties

IUPAC Name

(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-5-9(6-12)8(2)11(7)10-3-4-10/h5,10,12H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHFQIWOESKLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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